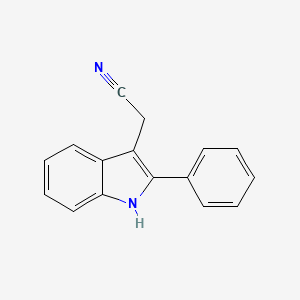

2-Phenylindole-3-acetonitrile

Vue d'ensemble

Description

2-Phenylindole-3-acetonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylindole-3-acetonitrile can be achieved through several methods. One common approach involves the heteroannulation of 2-haloaniline derivatives with phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes . Another method involves the use of enamines and directing group-controlled copper-catalyzed intermolecular C-H amination under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenylindole-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

While specific comprehensive data tables and case studies for the applications of "2-Phenylindole-3-acetonitrile" are not available within the provided search results, the following information can be extracted regarding indoles, 2-phenylindoles, and related derivatives, which may highlight potential applications and research directions:

Indoles and their Biomedical Importance

Indole derivatives, in general, have demonstrated utility in medicinal chemistry because scientists can synthesize libraries based on an indole scaffold and screen them against different receptors .

2-Phenylindoles as Inhibitors

2-phenylindole derivatives have roles as complement inhibitors, useful in treating acute inflammatory events in diseases like rheumatoid arthritis, lupus erythematosus, and glomerulonephritis . The term "complement" refers to a complex group of proteins in body fluids that work with antibodies and other factors, mediating immune allergic, immunochemical, and/or immunopathological reactions . The complement system is essential for combatting foreign biological and chemical entities; however, in the presence of antibody-antigen complexes, complement proteins can lead to irreversible membrane damage in the host organism .

2-Phenylindole Derivatives as Anti-inflammatory and Anticancer Agents

2-phenylindole (1) can display inhibitory activity against nitrite production and NFκB, suggesting anti-inflammatory and cancer preventive potential . Derivatives of 2-phenylindole-3-carboxaldehyde (4) have been synthesized and optimized to find nitric oxide synthase and NFκB inhibitors . Research showed that 3-carboxaldehyde oxime and cyano-substituted 2-phenylindoles (5 and 7) exhibit nitrite inhibitory and NFκB inhibition activity .

Applications in Cell Biology and Chemistry

this compound is relevant in cell biology, specifically in cell culture and modification, and cell analysis . It also has applications in chemistry, including analytical testing .

Other Indole Derivatives with Medicinal Importance

Famitinib, a multi-targeted receptor tyrosine kinase inhibitor, is under development for cancer treatment . N-alkoxy I3C derivatives represent a novel class of potentially more potent experimental therapeutics for breast cancer .

Mécanisme D'action

The mechanism of action of 2-Phenylindole-3-acetonitrile involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Indole-3-acetonitrile: A plant hormone involved in growth regulation.

2-Phenylindole: Lacks the nitrile group but shares the indole core structure.

Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness: 2-Phenylindole-3-acetonitrile is unique due to the presence of both the phenyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other indole derivatives .

Activité Biologique

2-Phenylindole-3-acetonitrile (CAS 27005-52-3) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₂N₂

- Molecular Weight : 232.28 g/mol

This compound is characterized by its indole structure, which is known for various biological activities. The presence of the acetonitrile group enhances its pharmacological profile.

1. Anti-inflammatory Properties

Research indicates that 2-phenylindole derivatives exhibit significant inhibitory effects on nitric oxide (NO) production and the nuclear factor kappa B (NFκB) signaling pathway, both critical in inflammatory responses.

- Inhibition of Nitric Oxide Production :

- NFκB Inhibition :

These findings indicate that modifications to the indole structure can enhance these inhibitory effects, suggesting potential for developing more potent anti-inflammatory agents.

2. Anticancer Potential

The role of NFκB in cancer progression makes it a target for anticancer therapies. Inhibition of this pathway may lead to reduced tumor growth and increased apoptosis.

- Mechanism of Action :

Synthesis and Derivative Development

The synthesis of 2-phenylindole derivatives has been explored extensively, utilizing methods such as palladium-catalyzed reactions and one-pot cycloaddition techniques. These methods allow for the systematic modification of the indole framework to optimize biological activity.

| Compound | Synthesis Method | IC₅₀ (μM) | Biological Activity |

|---|---|---|---|

| 2-Phenylindole | Fischer Indole Synthesis | 38.1 ± 1.8 | NO Production Inhibition |

| Derivative A | Palladium-Catalyzed | 4.4 ± 0.5 | Strong NO Inhibition |

| Derivative B | One-Pot Cycloaddition | 0.6 ± 0.2 | NFκB Inhibition |

Case Studies

Several studies have highlighted the efficacy of 2-phenylindole derivatives in preclinical models:

- Study on RAW 264.7 Cells :

- Cancer Cell Line Testing :

Propriétés

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAHOBNLHXZPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427329 | |

| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27005-52-3 | |

| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.